3-(Pyridin-3-ylmethoxy)benzaldehyde oxime
Overview
Description
3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, also known as PMBO, is an organic compound with important applications in scientific research and industry. It has a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime were not found in the available information .Scientific Research Applications
Antimicrobial Activity
Oxime ethers, including compounds like 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime, have been studied for their antimicrobial properties . These compounds can be effective against a range of microbial pathogens, potentially offering new avenues for the treatment of infectious diseases.
Antidepressant Properties
Research has indicated that certain oxime ethers exhibit antidepressant activity . This suggests that 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime could be a candidate for the development of new antidepressant drugs.
Anticancer Potential
The structure of oxime ethers has been associated with anticancer activity . As such, 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime may have potential applications in cancer research, possibly leading to the development of novel oncology treatments.
Herbicidal Use
Some oxime ethers are known to possess herbicidal activity . This implies that 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime could be used in the development of herbicides for agricultural purposes.
Proteomics Research
3-(Pyridin-3-ylmethoxy)benzaldehyde oxime is available for purchase as a specialty product for proteomics research . In proteomics, it may be used as a reagent or a building block for synthesizing peptides or mimetics.
Drug Development
While direct references to the use of 3-(Pyridin-3-ylmethoxy)benzaldehyde oxime in drug development were not found, its structural features suggest it could be useful in the synthesis of drug candidates or as a pharmacophore in medicinal chemistry .
properties
IUPAC Name |
N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWNGORSFRMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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